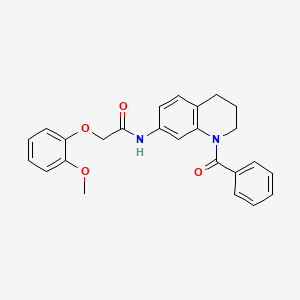![molecular formula C20H20ClFN2O3 B6562233 N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-69-6](/img/structure/B6562233.png)
N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide (CFOMED) is a synthetic compound that has been studied for its potential applications in scientific research. CFOMED is a derivative of ethanediamide and has been found to have a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects. CFOMED has been studied in several different laboratory experiments, including cell culture, in vivo, and in vitro studies.
科学研究应用
N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects. N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied in several different laboratory experiments, including cell culture, in vivo, and in vitro studies. In cell culture studies, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has been found to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In animal studies, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has been found to reduce inflammation and to inhibit the growth of tumors. In vitro studies have found that N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide can inhibit the growth of several different types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, such as prostaglandins. By inhibiting the activity of this enzyme, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is thought to reduce inflammation. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide may also act by directly inhibiting the growth of cancer cells and bacteria.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has been found to have a wide range of biochemical and physiological effects. In cell culture studies, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has been found to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In animal studies, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has been found to reduce inflammation and to inhibit the growth of tumors. In vitro studies have found that N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide can inhibit the growth of several different types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
实验室实验的优点和局限性
The advantages of using N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is relatively stable, which allows it to be stored for long periods of time without significant degradation. However, there are some limitations to using N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide in laboratory experiments. For example, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is not water-soluble, which can make it difficult to use in some experiments. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is not approved for use in humans, so it is not suitable for clinical trials.
未来方向
There are a number of potential future directions for the study of N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide. One potential direction is to investigate the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide on different types of cancer cells. Additionally, further studies could be conducted to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide in clinical trials. Another potential direction is to explore the use of N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide in combination with other compounds to produce synergistic effects. Finally, further research could be conducted to investigate the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide, such as its use in the treatment of chronic inflammatory diseases.
合成方法
N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide can be synthesized by a number of methods. The most common method is the condensation of 4-chloro-3-fluorophenylacetic acid and 4-phenyloxan-4-ylmethyl ethanediamide. This reaction is carried out in an inert atmosphere, such as nitrogen, and is usually conducted at room temperature. The reaction produces the desired product in a yield of approximately 80%. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, as well as the use of other organometallic reagents.
属性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c21-16-12-15(6-7-17(16)22)24-19(26)18(25)23-13-20(8-10-27-11-9-20)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMGSBNQXHZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562166.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562190.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562231.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6562238.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562251.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562255.png)
![N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562263.png)
![N-(3-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562270.png)